Allyl (3-aminopropyl)carbamate

Protecting Group Chemistry Solid-Phase Peptide Synthesis pH Stability Assay

Complex peptide syntheses often fail when protecting groups cannot withstand sequential acidic/basic treatments. Allyl (3-aminopropyl)carbamate provides an orthogonal Alloc-protected amine that remains stable under both conditions yet is cleaved selectively via Pd(0) catalysis in 30 min, enabling precise sequential functionalization. Supplied at ≥97% purity with global ambient shipping.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13985541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl (3-aminopropyl)carbamate
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCCN
InChIInChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10)
InChIKeyCYNLFDUVNBBRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl (3-aminopropyl)carbamate: A Bifunctional Building Block and Amine Protecting Agent


Allyl (3-aminopropyl)carbamate, also known as N-Alloc-1,3-diaminopropane, is a carbamate ester characterized by the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol (hydrochloride salt: C₇H₁₅ClN₂O₂, 194.66 g/mol) . It exists as a white crystalline solid with a purity typically of 97% . The compound contains both a terminal primary amine and an allyl-protected amine, rendering it a versatile building block in organic synthesis and a valuable agent for amine protection and deprotection strategies .

Why Allyl (3-aminopropyl)carbamate Cannot Be Replaced by Simple Amine or Carbamate Analogs


Simple replacement of Allyl (3-aminopropyl)carbamate with generic amines or common carbamate protecting groups (e.g., Boc, Cbz) leads to significant differences in synthetic utility and experimental outcomes. The compound's dual functionality—a free amine and an allyl carbamate—enables orthogonal protection strategies, allowing for selective deprotection under mild, catalytic conditions (e.g., Pd(0)-catalyzed cleavage) without affecting other common protecting groups [1]. Unlike Boc (acid-labile) or Cbz (hydrogenolytic), the allyl carbamate moiety is stable under both strong acidic and basic conditions, making it indispensable for complex, multi-step syntheses where other groups would fail [2].

Quantitative Evidence Guide: Allyl (3-aminopropyl)carbamate vs. Comparator Benchmarks


Allyl Carbamate Stability: Comparative pH and Thermal Resistance Over 3 Days

Compared to base-labile protecting groups (e.g., Fmoc) or acid-labile groups (e.g., Boc), the allyl carbamate moiety demonstrates superior stability across a broad pH range, essential for multi-step syntheses. In aqueous solutions, allyl carbamates formed from cyclic carbonates showed near-complete inertness from pH 1 to pH 10 over three days [1].

Protecting Group Chemistry Solid-Phase Peptide Synthesis pH Stability Assay

Rapid Pd(0)-Catalyzed Deprotection: 30-Minute Cleavage in Aqueous Media

The allyl carbamate group is efficiently cleaved under mild, catalytic conditions, a key advantage over hydrogenolytic (Cbz) or strongly acidic (Boc) deprotection methods. Using a water-soluble Pd(0) catalyst system, the allyl carbamate can be quantitatively deprotected in 30 minutes in an aqueous environment [1].

Deprotection Kinetics Palladium Catalysis Green Chemistry

Solid-Phase Linker Stability: Resistance to Bases and Anhydrous Acids

As a linker in solid-phase synthesis, the allyl carbamate linkage provides essential stability during iterative coupling steps. It is demonstrably stable to both bases (e.g., piperidine) and anhydrous acids (e.g., TFA in DCM), common reagents in Fmoc-based solid-phase peptide synthesis (SPPS) [1].

Solid-Phase Synthesis Linker Chemistry Peptide Synthesis

Hazard Profile: Acute Oral Toxicity Category 4 Classification

The hydrochloride salt of Allyl (3-aminopropyl)carbamate (CAS 1049721-72-3) is classified under GHS as Acute Toxicity Category 4 (Oral) with the hazard statement H302 'Harmful if swallowed' . It is also classified as a Category 2 skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) .

Safety Data Acute Toxicity Laboratory Handling

Optimal Application Scenarios for Allyl (3-aminopropyl)carbamate in Research and Industry


Orthogonal Protection in Multi-Step Peptide Synthesis

Based on its stability to both acidic and basic conditions [1], Allyl (3-aminopropyl)carbamate serves as an ideal temporary Nα-protecting group in solid-phase peptide synthesis. It can be used in conjunction with Boc (acid-labile) and Fmoc (base-labile) protecting groups for side-chain protection. The allyl group is selectively removed at the end of the synthesis via mild Pd(0) catalysis [2], liberating the N-terminus for further conjugation or cyclization without affecting other side-chain protecting groups.

Synthesis of Complex Amine-Containing Small Molecules

The dual amine functionality allows for sequential functionalization. The primary amine can be first reacted (e.g., acylated or alkylated) while the allyl carbamate remains intact due to its broad pH stability [1]. The allyl carbamate is then cleanly cleaved under palladium catalysis to reveal a secondary amine for a subsequent reaction step. This orthogonal strategy is essential for constructing complex natural product derivatives or pharmacophores with multiple amine centers.

Synthesis of Aminoalkylamide Peptide Derivatives

The compound's core structure is directly incorporated into allyl linkers for solid-phase synthesis, enabling the production of peptide aminoalkylamides. The allyl carbamate linkage is stable to the harsh conditions of peptide chain assembly but is cleaved via Pd-catalyzed allyl transfer [3]. This provides a clean, traceless method for releasing the desired C-terminally modified peptide from the resin.

Green Chemistry Amine Protection/Deprotection Protocols

The ability to perform the deprotection step in water with a catalytic amount of Pd(OAc)₂ in just 30 minutes [1] makes this compound a component of more sustainable synthesis pathways. This reduces reliance on hazardous organic solvents and strong acids/bases, aligning with green chemistry principles for both academic research and industrial scale-up.

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